![molecular formula C12H9BrO5 B1437085 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid CAS No. 933682-36-1](/img/structure/B1437085.png)
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Overview
Description
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid is a chemical compound with the molecular formula C12H9BrO5 and a molecular weight of 313.10 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented as CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O . This structure indicates that the compound contains a bromine atom, a carboxylic acid group, and a benzodioxine ring, among other features .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.10 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.Scientific Research Applications
Practical Synthesis of CCR5 Antagonists One practical application of 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid derivatives involves the synthesis of CCR5 antagonists, which are significant due to their potential role in treating conditions like HIV. For instance, a practical method to synthesize an orally active CCR5 antagonist was developed using a compound structurally similar to 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid. The process included esterification, Claisen-type reaction, and the Suzuki−Miyaura reaction, highlighting the compound's role in synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).
Antimicrobial Compound Synthesis Another significant application is in the synthesis of antimicrobial compounds. For example, 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid derivatives have been utilized in the synthesis of novel antimicrobial agents. The process involves a series of reactions leading to the formation of compounds with potential antimicrobial properties, showcasing the chemical's utility in creating substances that can inhibit the growth of harmful microorganisms (Sanjeeva et al., 2021).
Antioxidant Activity in Marine Algae Compounds structurally related to 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid have been identified in marine red algae, exhibiting potent antioxidant activities. These activities are crucial as antioxidants play a significant role in preventing oxidative stress, which is linked to various chronic diseases. The findings underscore the potential of these compounds in contributing to antioxidant properties, which could be leveraged in pharmaceuticals or food preservation (Li et al., 2011).
properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5/c1-5-6-4-7(13)10-11(17-3-2-16-10)9(6)18-8(5)12(14)15/h4H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKZMRLNUJAGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



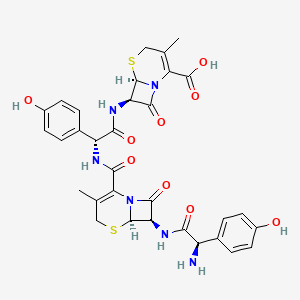
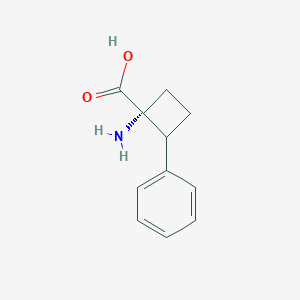
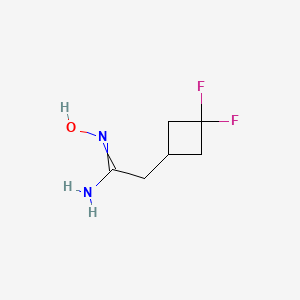
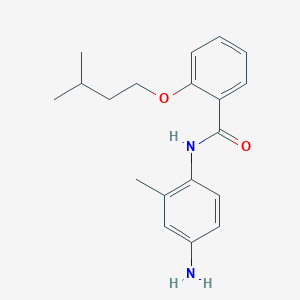
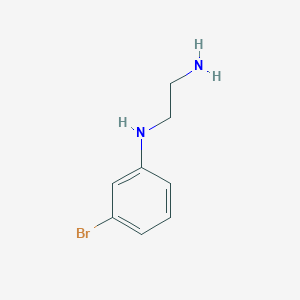
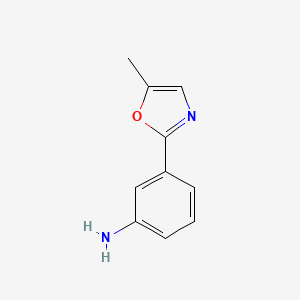
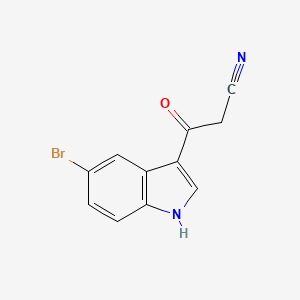
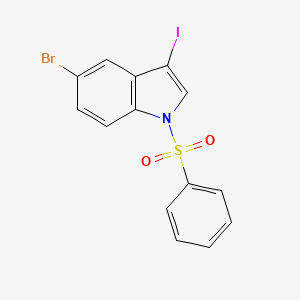
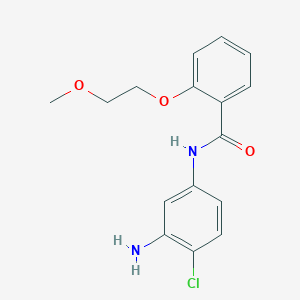
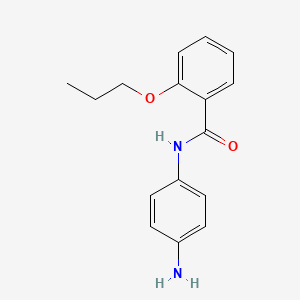
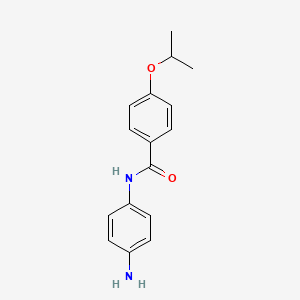
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
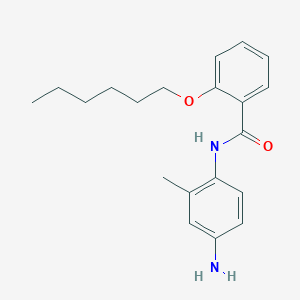
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)